(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]prop-2-enenitrile
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Description
(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]prop-2-enenitrile is a useful research compound. Its molecular formula is C22H21N3S and its molecular weight is 359.49. The purity is usually 95%.
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Scientific Research Applications
Material Science and Electroluminescence A novel class of color-tunable emitting amorphous molecular materials, including compounds with structures similar to the queried chemical, has been designed for electroluminescence applications. These materials exhibit bipolar character, intense fluorescence emission, and form stable amorphous glasses with high glass-transition temperatures, making them suitable for organic electroluminescent devices that emit multicolor light, including white. This class of compounds is characterized by reversible anodic oxidation and cathodic reduction, demonstrating their potential as emitting materials and hosts for emissive dopants in organic electroluminescent devices, allowing for color tuning and improved performance (Doi, Kinoshita, Okumoto, & Shirota, 2003).
Corrosion Inhibition Thiazole and thiadiazole derivatives, which are structurally related to the compound , have been extensively studied for their corrosion inhibition properties on various metals. These studies include quantum chemical and molecular dynamics simulation studies to predict the corrosion inhibition performances of these derivatives on iron metal surfaces. The theoretical data obtained from these studies are in good agreement with experimental results, highlighting the potential of these compounds as effective corrosion inhibitors (Kaya et al., 2016). Additional research has focused on the synthesis and application of thiazoles as corrosion inhibitors for copper in acidic solutions, demonstrating their high efficiency and potential for practical applications in protecting metals from corrosion (Farahati et al., 2019).
Properties
IUPAC Name |
(E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-ethylanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3S/c1-4-17-7-5-6-8-20(17)24-13-19(12-23)22-25-21(14-26-22)18-10-9-15(2)16(3)11-18/h5-11,13-14,24H,4H2,1-3H3/b19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSALKKHTQPHAH-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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